![molecular formula C10H20ClN B2673674 1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride CAS No. 24493-12-7](/img/structure/B2673674.png)

1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

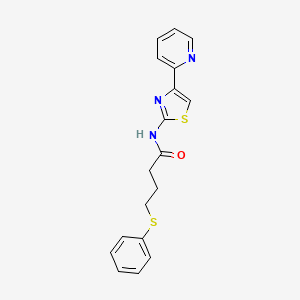

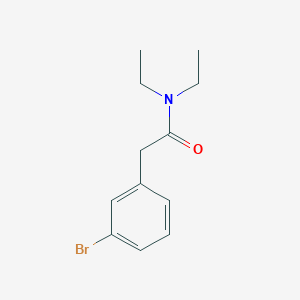

1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H20ClN and its molecular weight is 189.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Reactions and Mechanisms

The deamination of bicyclo[2.2.2]octan-2-yl-amines has been investigated to understand the evidence for classical precursors of non-classical carbonium ions. These studies highlight the product distributions from structurally isomeric starting materials and propose mechanisms describing all the deaminative reactions, suggesting that classical carbonium ions are the initial products of fragmentation of diazo-intermediates (Maskill & Wilson, 1984).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of compounds related to "1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride" reveals the complexity of such molecules. For instance, the synthesis, isolation, and full characterization of the HBF4 salt of 2-quinuclidone, a simple family molecule containing the 1-azabicyclo[2.2.2]octan-2-one system, have been reported. This work underscores the importance of non-classical routes to amide bond formation and provides greater understanding of the properties of amide bonds (Tani & Stoltz, 2006).

Organocatalysis and Reaction Selectivity

The role of cyclic guanidine organic catalysts, particularly 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has been studied for the formation of amides from esters and primary amines. Mechanistic and kinetic investigations support a nucleophilic mechanism where TBD reacts reversibly with esters to generate an acyl-TBD intermediate that acylates amines to generate the amides. This research provides insights into the higher reactivity of TBD compared to its analogues due to both its higher basicity and nucleophilicity (Kiesewetter et al., 2009).

Polymer Chemistry and Material Science

Studies on gradient copolymers prepared from alternating ring-opening metathesis of three monomers, including bicyclo[4.2.0]oct-6-ene-7-carboxamide, highlight the potential of these materials in various applications. The research demonstrates how the reactivity ratio of monomers can influence the formation of gradient copolymers, which have distinct surface hydrophobicity, topology, and thermal properties compared to copolymers formed through different synthetic routes (Boadi & Sampson, 2021).

Propriétés

IUPAC Name |

1-(2-bicyclo[2.2.2]octanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-7(11)10-6-8-2-4-9(10)5-3-8;/h7-10H,2-6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTKSXMYUJVUHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Benzyloxy)-2-nitrophenyl]acetic acid](/img/structure/B2673594.png)

![2-[3-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2673599.png)

![1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673600.png)

![3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2673601.png)

![Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2673604.png)

![N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2673605.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2673610.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2673612.png)